Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate

Catalog No.
S13515745
CAS No.
89921-52-8
M.F
C7H10O3
M. Wt
142.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate

CAS Number

89921-52-8

Product Name

Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate

IUPAC Name

methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c1-9-7(8)5-4-2-3-10-6(4)5/h4-6H,2-3H2,1H3

InChI Key

GXZWDGVVQCYWMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2C1OCC2

Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound characterized by its unique structural features, including a bicyclo[3.1.0] framework and an ester functional group. Its molecular formula is C7H10O3C_7H_{10}O_3, with a molecular weight of approximately 142.15 g/mol . The compound is known for its potential applications in organic synthesis and medicinal chemistry due to its distinctive chemical properties.

Typical for esters and bicyclic compounds:

  • Ester Hydrolysis: This compound can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution: The ester group can be replaced by nucleophiles under suitable conditions, leading to the formation of various derivatives.
  • Cyclization Reactions: The bicyclic structure allows for intramolecular reactions that can lead to the formation of more complex cyclic compounds.

The synthesis of methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate can be achieved through several methods:

  • Cyclopropylmagnesium Carbenoid Insertion: This method involves the reaction of cyclopropylmagnesium carbenoids with suitable precursors, facilitating the formation of the bicyclic structure through 1,5-insertion reactions .
  • Asymmetric Synthesis: Techniques involving chiral catalysts can be employed to create enantiomerically pure forms of this compound, enhancing its potential applications in pharmaceuticals .

Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate has potential applications in:

  • Organic Synthesis: As a building block for more complex organic molecules.
  • Medicinal Chemistry: Potential use in drug development due to its unique structure.
  • Material Science: Possible applications in developing new materials with specific properties.

Interaction studies are essential for understanding how methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate interacts with biological systems or other chemical entities. Preliminary studies could focus on its reactivity with nucleophiles or its binding affinity to biological targets, which may provide insights into its therapeutic potential.

Methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate shares structural similarities with several other compounds, which can be compared based on their functional groups and bicyclic frameworks:

Compound NameCAS NumberSimilarity Index
Tetrahydropyran-4-yl-carboxylic acid5337-03-10.93
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate335599-07-00.90
4-Methyltetrahydro-2H-pyran-4-carboxylic acid233276-38-50.89
Tetrahydro-2H-pyran-3-carboxylic acid873397-34-30.86
3-Oxabicyclo[3.1.0]hexane-2,4-dione5617-74-30.87

These compounds exhibit varying degrees of similarity based on their structural features and functional groups, highlighting the uniqueness of methyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate in terms of its specific bicyclic arrangement and ester functionality.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

142.062994177 g/mol

Monoisotopic Mass

142.062994177 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

Explore Compound Types